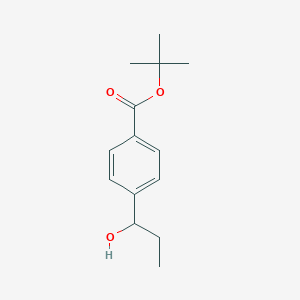

tert-Butyl 4-(1-hydroxypropyl)benzoate

Description

tert-Butyl 4-(1-hydroxypropyl)benzoate is a benzoate ester derivative featuring a tert-butyl ester group and a 1-hydroxypropyl substituent at the para position of the benzene ring. Its synthesis likely involves esterification of 4-(1-hydroxypropyl)benzoic acid with tert-butanol under acidic or enzymatic catalysis .

Properties

CAS No. |

149324-85-6 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl 4-(1-hydroxypropyl)benzoate |

InChI |

InChI=1S/C14H20O3/c1-5-12(15)10-6-8-11(9-7-10)13(16)17-14(2,3)4/h6-9,12,15H,5H2,1-4H3 |

InChI Key |

OQQYLOJNHKXRRZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)O |

Synonyms |

Benzoic acid, 4-(1-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators in resin cements. While these compounds differ in functional groups and applications, their comparison highlights critical substituent effects relevant to tert-Butyl 4-(1-hydroxypropyl)benzoate.

Reactivity and Degree of Conversion

Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate due to its superior electron-donating dimethylamino group, which enhances photoinitiation efficiency . In contrast, this compound lacks an amine group, suggesting lower inherent reactivity in free-radical polymerization.

Physical and Chemical Properties

Resins containing ethyl 4-(dimethylamino)benzoate demonstrate superior flexural strength and hardness compared to those with 2-(dimethylamino)ethyl methacrylate, attributed to the former’s balanced polarity and molecular rigidity . For this compound, the bulky tert-butyl group may reduce solubility in common organic solvents but enhance thermal stability, while the hydroxypropyl group could improve hydrophilicity.

Influence of Additives

Diphenyliodonium hexafluorophosphate (DPI) significantly improves the DC of resins containing 2-(dimethylamino)ethyl methacrylate, especially at higher amine concentrations, by accelerating radical generation . For this compound, the absence of an amine group implies that DPI’s effects would be negligible unless synergistic interactions with the hydroxyl group occur.

Data Table: Comparative Analysis of Benzoate Derivatives

Research Implications and Limitations

The evidence highlights the critical role of substituents in determining reactivity and physical properties. While ethyl 4-(dimethylamino)benzoate’s amine group drives efficiency, this compound’s performance would depend on its hydroxyl group’s ability to mediate interactions in resin systems. However, the lack of direct experimental data on the target compound necessitates further studies to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.